1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone
Description
Properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-15(10-12-4-8-19-11-12)16-5-3-14(20-9-6-16)13-2-1-7-18-13/h1-2,4,7-8,11,14H,3,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDBKPLGEWTOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the furan and thiophene rings through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques such as crystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl, aryl, or other functional groups onto the compound.
Scientific Research Applications
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It might find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific enzymes, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on synthesis, substituent effects, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Complexity and Heterocyclic Diversity The target compound combines a sulfur-nitrogen 1,4-thiazepane core with oxygen (furan) and sulfur (thiophene) heterocycles. This contrasts with 2-(1,3-benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone , which retains the 1,4-thiazepane ring but substitutes benzodioxol and fluorophenyl groups. The fluorine atoms in the latter may enhance metabolic stability, while the thiophene in the target could improve π-π stacking interactions in biological systems. 1-(Furan-2-yl)-2-(2H-indazol-3-yl)ethanone shares the furan-ethanone motif but replaces the thiazepane and thiophene with an indazole ring, a nitrogen-rich system known for kinase inhibition.
1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone is synthesized via piperazine coupling, suggesting that similar strategies could introduce the thiazepane ring into the target molecule.
Physicochemical Properties
- The target compound’s dual sulfur atoms (thiazepane and thiophene) may lower solubility compared to oxygen-rich analogs like the benzodioxol derivative .
- Melting points for triazole- and benzo[b]thiophene-containing analogs range from 138–149°C , suggesting that the target compound’s melting point could fall within this range, though its larger heterocyclic system might increase molecular flexibility and lower the melting point.
The thiophene moiety in the target could enhance binding to cytochrome P450 enzymes, similar to econazole derivatives .
Biological Activity
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that incorporates multiple heterocyclic structures, including furan, thiazepane, and thiophene. This structural diversity suggests potential for a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound features a thiazepane ring fused with furan and thiophene moieties. The unique arrangement of these functional groups contributes to its chemical reactivity and biological activity. The molecular structure can be summarized as follows:
| Component | Description |
|---|---|
| Furan Ring | Contributes to the compound's reactivity and potential pharmacological properties. |
| Thiazepane Structure | Known for its role in various pharmacological activities. |
| Thiophene Moiety | Adds to the compound's complexity and may enhance biological interactions. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Piperidine-mediated condensation : This method uses piperidine as a catalyst to facilitate the reaction between 5-substituted 2-amino benzenethiols and hetero chalcones.
- Triethylamine-mediated addition : In this approach, 2-aminoethanethiol hydrochloride reacts with chalcones under basic conditions.
These synthetic routes are crucial for producing the compound with desired purity and yield.
Biological Activity
Research indicates that compounds containing furan, thiazepane, and thiophene structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential use as antimicrobial agents.
- Antifungal Properties : Some derivatives have demonstrated efficacy against fungal infections.
- Anticancer Potential : The unique interactions of this compound with biological targets may lead to anticancer effects.
Case Studies
Recent studies exploring the biological activity of related compounds have highlighted several key findings:
- Antimicrobial Efficacy : A study found that thiazepane derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound may share similar properties .
- Cytotoxicity Against Cancer Cells : Research on structurally similar compounds revealed cytotoxic effects against various cancer cell lines, suggesting that further investigation into this compound could yield promising anticancer agents .
- Mechanism of Action Studies : Interaction studies are crucial for understanding how this compound interacts with specific biological targets such as enzymes or receptors. Preliminary data suggest modulation of enzyme activity, which could be responsible for its observed biological effects .
Pharmacological Implications
The unique combination of functional groups in this compound may confer distinct pharmacological properties not found in other similar compounds. This specificity could lead to:
- Novel Therapeutic Agents : Given its diverse biological activities, this compound holds promise for development into new therapeutic agents targeting specific diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
